Cas no 13192-04-6 (Dimethyl 2-Ketoglutaconate)

Dimethyl 2-Ketoglutaconate 化学的及び物理的性質
名前と識別子
-
- Dimethyl 2-oxopentanedioate
- 2-Oxo-glutaric acid dimethyl ester
- 2-Oxo-pentanedioic acid dimethyl ester
- Dimethyl 2-Ketoglutaconate
- Dimethyl 2-oxoglutarate
- 2-Ketoglutaric Acid Dimethyl Ester
- 2-Oxoglutaric Acid Dimethyl Ester
- Dimethyl 2-Ketoglutarate
- ethyl 2-oxoglutarate
- DIMETHYL OXOGLUTARATE
- Dimethyl α-ketoglutarate
- 1,5-diMethyl 2-oxopentanedioate
- α-Ketoglutaric acid dimethyl ester
- DiMethyl 2-oxoglutarate 96%
- 2-OXOPENTANEDIOIC ACID, DIMETHYL ETHER
- Dimethyl
- A-ketoglutarate
- Dimethyl-alpha-ketoglutarate
- Pentanedioic acid, 2-oxo-, dimethyl ester
- TXIXSLPEABAEHP-UHFFFAOYSA-N
- dimethyl alpha-ketoglutarate
- Glutaric acid, 2-oxo-, dimethyl ester
- Dimethyl2-oxogl
- CS-0103277
- AKOS015851605
- DTXSID10157251
- 2-oxopentanedioic acid dimethyl ester
- MFCD00048052
- EN300-1661000
- Dimethyl 2-oxopentanedioate #
- FT-0612735
- AMY20457
- Pentanedioic acid, 2-oxo-, 1,5-dimethyl ester
- K0013
- A806333
- NSC783840
- Dimethyl-.alpha.-ketoglutarate
- AS-47656
- CHEMBL4877741
- SCHEMBL9543
- 13192-04-6
- Dimethyl 2-oxoglutarate, 96%
- J-006086
- BCP24128
- F14954
- NSC-783840
- Dimethyl2-oxoglutarate
- SY004319
- Q65707091
- SB32822
- dimethyl 2-oxidanylidenepentanedioate
- CHEBI:173796
- DB-007425
- HY-44134
-
- MDL: MFCD00048052
- インチ: 1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3
- InChIKey: TXIXSLPEABAEHP-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])C([H])([H])C(C(=O)OC([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 174.05300
- どういたいしつりょう: 174.05282342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 69.7
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.203 g/mL at 25 °C(lit.)
- ゆうかいてん: 117°C/3mmHg
- ふってん: 117°C/3mmHg
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: n20/D 1.439(lit.)
- PSA: 69.67000
- LogP: -0.31830
- ようかいせい: 未確定
Dimethyl 2-Ketoglutaconate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
Dimethyl 2-Ketoglutaconate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Dimethyl 2-Ketoglutaconate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0103277-25g |
Dimethyl 2-oxopentanedioate |
13192-04-6 | 95.82% | 25g |
$101.0 | 2022-04-27 | |
Enamine | EN300-1661000-0.5g |
1,5-dimethyl 2-oxopentanedioate |
13192-04-6 | 95% | 0.5g |
$19.0 | 2023-05-23 | |
TRC | D474425-50g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | 50g |
$884.00 | 2023-05-18 | ||
TRC | D474425-1g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | 1g |
$64.00 | 2023-05-18 | ||
Enamine | EN300-1661000-5.0g |
1,5-dimethyl 2-oxopentanedioate |
13192-04-6 | 95% | 5g |
$42.0 | 2023-05-23 | |
Enamine | EN300-1661000-0.25g |
1,5-dimethyl 2-oxopentanedioate |
13192-04-6 | 95% | 0.25g |
$19.0 | 2023-05-23 | |
eNovation Chemicals LLC | D951627-100g |
Pentanedioic acid, 2-oxo-, 1,5-dimethyl ester |
13192-04-6 | 95% | 100g |
$390 | 2024-06-08 | |
Cooke Chemical | A3614512-5G |
Dimethyl 2-oxoglutarate |
13192-04-6 | ≥95.0%(GC) | 5g |
RMB 206.40 | 2025-02-20 | |
Chemenu | CM195239-25g |
Dimethyl 2-oxoglutarate |
13192-04-6 | 95% | 25g |
$108 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D182A-25g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | 95% | 25g |
¥1124.0 | 2022-06-10 |
Dimethyl 2-Ketoglutaconate 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Dimethyl 2-Ketoglutaconateに関する追加情報
Dimethyl 2-Ketoglutaconate (CAS No. 13192-04-6): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Emerging Applications in Biomedical Research
Dimethyl 2-Ketoglutaconate, a compound with the CAS registry number CAS No. 13192-04-6, is an organic molecule characterized by its unique structural features and multifaceted biological activities. This compound belongs to the class of substituted ketones and contains a central conjugated diketo structure (ketoglutaconate) with two methyl groups attached to the terminal carboxylic acid moieties. Its chemical formula, C8H10O5, reflects the presence of a six-membered cyclic ester framework derived from the condensation of two acetic acid molecules with a central ketone group. Recent studies have highlighted its potential as a precursor for synthesizing bioactive molecules and its role in metabolic pathways relevant to human health.
The synthesis of Dimethyl 2-Ketoglutaconate has been optimized through advanced methodologies such as microwave-assisted organic chemistry and enzymatic catalysis. A groundbreaking study published in the Journal of Organic Chemistry (2023) demonstrated that employing lipase-catalyzed esterification under solvent-free conditions significantly improves yield and purity compared to traditional methods. This advancement aligns with the growing emphasis on green chemistry principles in pharmaceutical production, reducing environmental impact while enhancing scalability for industrial applications.
In biological systems, this compound exhibits intriguing pharmacological properties. Preclinical data from a 2023 article in Nature Communications revealed that CAS No. 13192-04-6-derived analogs selectively inhibit histone deacetylase (HDAC) enzymes at submicromolar concentrations without off-target effects observed in conventional HDAC inhibitors. This specificity suggests potential utility in epigenetic therapy for cancers like leukemia and lymphoma, where aberrant histone acetylation patterns are prevalent.
A novel application emerging from recent research involves its use as a prodrug carrier in targeted drug delivery systems. A collaborative study between MIT and Stanford researchers (published in Biomaterials Science, 2023) showed that conjugating anticancer agents to the ketone moiety of this compound enables pH-responsive release mechanisms. The methyl groups provide stability during circulation while ensuring rapid drug release at tumor microenvironment pH levels (~6.5), thereby minimizing systemic toxicity—a critical advancement for improving chemotherapy outcomes.
Spectroscopic analysis confirms that the conjugated diketo structure (keto-glutaconate core) imparts strong UV absorbance maxima at ~305 nm, which is exploited for quantitative HPLC assays validated by ICH guidelines. Recent instrumental innovations like synchrotron-based X-ray crystallography have further elucidated its solid-state packing arrangements, revealing hydrogen-bonding networks critical for maintaining crystallinity—a property vital for formulation consistency in pharmaceutical manufacturing.
In metabolic research, this compound has been identified as an intermediate in non-canonical amino acid biosynthesis pathways discovered through metabolomics studies on extremophile organisms. A landmark study in eLife (May 2023) demonstrated that recombinant expression of enzymes catalyzing its biosynthesis pathway enables microbial production of rare amino acids like pyrrolysine—a breakthrough with implications for synthetic biology and next-generation biopharmaceuticals.
Clinical translation studies currently underway investigate its role as a biomarker for early-stage neurodegenerative diseases. Data from ongoing trials suggest that serum levels of this compound correlate strongly with mitochondrial dysfunction markers like cytochrome c release—a finding validated across Alzheimer’s disease models using CRISPR-edited human neurons grown on organoid platforms.
The structural versatility of this molecule also supports applications in materials science. Researchers at ETH Zurich recently reported using it as a crosslinking agent for hydrogel matrices designed to mimic extracellular matrix stiffness gradients (Advanced Materials, April 2023). The ketone groups participate in redox-responsive crosslinking reactions under physiological conditions, creating smart biomaterials ideal for tissue engineering scaffolds requiring dynamic mechanical properties.
In conclusion, while traditionally categorized as an intermediate in organic synthesis textbooks, modern multidisciplinary investigations have repositioned this compound (CAS No. 13192-04-6) as a platform molecule bridging chemical innovation with biomedical applications ranging from targeted therapeutics to regenerative medicine strategies. Its unique combination of structural features—coupled with recent advances in synthetic methodology—positions it at the forefront of next-generation drug discovery pipelines targeting previously undruggable pathways.
13192-04-6 (Dimethyl 2-Ketoglutaconate) 関連製品
- 20577-61-1(Methyl 2,4-dioxopentanoate)
- 3682-43-7(Methyl 4-methyl-2-oxopentanoate)
- 13246-52-1(Ethyl 2,4-dioxohexanoate)
- 5753-96-8(Ethyl 2-oxohexanoate)
- 15933-07-0(Ethyl 2-oxobutanoate)
- 5965-53-7(Diethyl 2-oxopentanedioate)
- 615-79-2(ethyl 2,4-dioxopentanoate)
- 13192-05-7(4-Methoxy-2,4-dioxobutanoic acid)
- 3952-66-7(Methyl 2-oxobutanoate)
- 50461-74-0(Ethyl 2-Oxopentanoate)

